2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

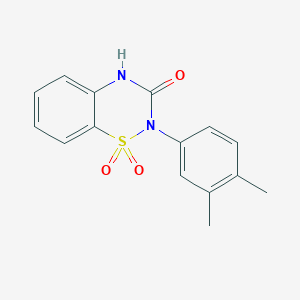

2-(3,4-Dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1λ⁶,2,4-benzothiadiazine core substituted with a 3,4-dimethylphenyl group at position 2 and three oxygen atoms in the form of a trione (1,1,3-trione). This structural configuration distinguishes it from other benzothiadiazine derivatives, which often feature variations in substituents, oxidation states, or functional groups.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-7-8-12(9-11(10)2)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYOIPTQCDVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylphenylamine with a suitable benzothiadiazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its biological activities can be beneficial.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzothiadiazine core is shared among all analogs, but substituents and oxidation states significantly influence their properties and activities. Below is a comparative analysis:

Pharmacological and Biochemical Implications

- IDRA 21: The S,S-dioxide group and 7-chloro substitution enable stereoselective AMPA receptor modulation, enhancing synaptic strength and cognition in rats .

- Hydrochlorothiazide: The sulfonamide group is critical for diuretic activity, a feature absent in the target compound. This highlights how minor structural changes (e.g., trione vs. sulfonamide) lead to divergent therapeutic applications .

- Methoxy/Chloro Derivatives : describes a 7-chloro-5-methoxy analog with a trione core, suggesting that halogen and methoxy substitutions may influence solubility or bioavailability compared to the dimethylphenyl group in the target compound.

Biological Activity

The compound 2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, characterized by its unique heterocyclic structure that incorporates both nitrogen and sulfur. This article aims to explore its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 316.4 g/mol. Its structure includes a benzothiadiazine core with methyl-substituted phenyl groups, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O3S |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 951554-63-5 |

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiadiazine Core : Cyclization of a precursor like 2-aminobenzenesulfonamide with a carbonyl compound.

- Electrophilic Aromatic Substitution : Introduction of the 3,4-dimethylphenyl and other substituents via methods such as Friedel-Crafts alkylation.

- Final Modifications : Adjustments to enhance biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit various pharmacological effects:

Anti-inflammatory Properties

Studies have suggested that benzothiadiazine derivatives can inhibit pro-inflammatory pathways. The compound may modulate signaling pathways such as NF-κB, which is crucial in inflammation and cancer progression.

Analgesic Effects

Similar compounds have been evaluated for their analgesic properties in animal models. The potential mechanism involves inhibition of pain pathways through modulation of neurotransmitter release and receptor activity .

Myorelaxant Activity

Pharmacological evaluations on rat uterine models indicated that certain derivatives display significant myorelaxant activity. This suggests potential applications in treating conditions associated with smooth muscle contractions .

Case Studies

A notable study focused on the pharmacological evaluation of benzothiadiazine derivatives in various animal models:

- Study Design : Rats were administered varying doses of the compound to assess its myorelaxant effects.

- Findings : The results indicated a dose-dependent relaxation effect on uterine smooth muscle without significant impact on vascular myogenic activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Molecular Targets

- Enzymes : The compound may inhibit enzymes involved in inflammatory processes.

- Receptors : It can bind to receptors that modulate pain and inflammation signals.

Pathways Involved

The inhibition of the NF-κB pathway is particularly significant as it plays a central role in the expression of pro-inflammatory cytokines. By blocking this pathway, the compound can exert anti-inflammatory and potential anti-cancer effects.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-(3,4-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione?

Answer:

The compound can be synthesized via cyclocondensation of substituted benzaldehydes with thiourea derivatives under acidic conditions. For example, refluxing 3,4-dimethylbenzaldehyde with a thiourea precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in ethanol with glacial acetic acid as a catalyst yields the benzothiadiazine core . Optimization of reaction time (4–8 hours) and stoichiometric ratios (1:1 aldehyde:thiourea) is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Question: How can reaction mechanisms for benzothiadiazine formation be rigorously validated?

Answer:

Mechanistic studies require a combination of kinetic monitoring (e.g., in situ NMR or HPLC) and isotopic labeling. For instance, substituting the aldehyde’s carbonyl oxygen with ¹⁸O can track cyclization intermediates . Computational methods (DFT calculations) can model transition states, particularly for sulfonyl group formation and ring closure. Evidence from related thiadiazine syntheses suggests a nucleophilic attack by the thiourea’s sulfur on the aldehyde, followed by cyclodehydration .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and dimethylphenyl substituents (δ 2.2–2.5 ppm for CH₃). The sulfonyl groups (SO₂) deshield adjacent carbons, appearing at δ 160–170 ppm in ¹³C NMR .

- X-ray crystallography : Resolves the tricyclic benzothiadiazine core and confirms the 3,4-dimethylphenyl orientation. Crystallographic data (e.g., CCDC 876541) show bond angles of ~120° for the sulfonyl groups, indicating sp² hybridization .

Advanced Question: How does computational modeling aid in predicting the compound’s reactivity?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electrophilic/nucleophilic sites. For example, the sulfonyl oxygen atoms exhibit high electron density (Fukui indices >0.1), making them prone to nucleophilic attack. Molecular dynamics simulations (e.g., in GROMACS) model solvent interactions, revealing that polar aprotic solvents (DMF, DMSO) stabilize the sulfonyl moieties during reactions .

Basic Question: What structural modifications enhance biological activity in benzothiadiazine derivatives?

Answer:

Substitution at the 3,4-dimethylphenyl group significantly impacts activity. For example:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase cytotoxicity by enhancing electrophilicity.

- Bulky substituents (e.g., -OCH₃) reduce membrane permeability but improve target specificity.

Comparative SAR studies on analogs (e.g., bentazone, a herbicidal benzothiadiazine) suggest that sulfonyl groups are critical for binding to enzymes like acetolactate synthase .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity validation : Use HPLC-MS (≥98% purity) and differential scanning calorimetry (DSC) to detect polymorphs.

- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) in cell lines (e.g., HeLa or MCF-7).

For example, conflicting cytotoxicity data may result from varying sulfonyl group hydration states, which alter solubility .

Basic Question: What solvent systems optimize the compound’s solubility for in vitro studies?

Answer:

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL). For biological assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration to avoid cytotoxicity). Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility .

Advanced Question: How to design analogs with reduced off-target effects?

Answer:

- Isosteric replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce metabolic oxidation.

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl or pivaloyloxymethyl) at the 3,4-dimethylphenyl group to enhance bioavailability.

- Fragment-based screening : Use SPR or ITC to identify binding fragments with higher specificity for target proteins .

Basic Question: How to validate the compound’s stability under physiological conditions?

Answer:

Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS. Sulfonyl groups are stable in PBS but may hydrolyze in SGF, forming sulfonic acid derivatives. Stabilizers like EDTA (1 mM) chelate metal ions that catalyze degradation .

Advanced Question: What strategies mitigate synthetic challenges in scaling up benzothiadiazine production?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.